molecular formula C7H12O3 B2501372 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane CAS No. 111722-48-6

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane

Cat. No.: B2501372
CAS No.: 111722-48-6
M. Wt: 144.17
InChI Key: DSQBODCCEIZOAR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure containing three oxygen atoms and two methyl groups attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature range of 70-75°C under reduced pressure (12 Torr) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

6,6-dimethyl-1,5,7-trioxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(2)8-3-7(4-9-6)5-10-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQBODCCEIZOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CO1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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